![molecular formula C19H16N4O3S B2916869 N-(2-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-39-7](/img/structure/B2916869.png)
N-(2-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, also known as NPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPTA is a thioacetamide derivative that has a nitrophenyl group attached to a pyridazine ring.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structures, such as nitrophenyl acetamides and pyridazinone derivatives, reveals a focus on synthetic methodologies and characterization. For example, the development of novel thioacetate-mediated one-step reductive acetamidation of aryl nitro compounds has been applied to efficient synthesis processes like that of acetaminophen (Bhattacharya et al., 2006). Another study discusses the synthesis of new classes of pyridazin-3-one derivatives, highlighting the versatility of these compounds in synthesizing fused azines (Ibrahim & Behbehani, 2014).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to N-(2-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide. For instance, research into thieno[2,3-c]pyridazines and their derivatives has identified significant antibacterial activities, showcasing the potential of these compounds in medical applications (Al-Kamali et al., 2014). Furthermore, the examination of acetamido pyrrolyl azoles has revealed their antimicrobial and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents (Sowmya et al., 2017).
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Mode of Action
Pyridazinone derivatives are known for their wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to affect a wide range of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the diverse pharmacological activities of pyridazinone derivatives, it can be inferred that the compound may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-13-6-8-14(9-7-13)15-10-11-19(22-21-15)27-12-18(24)20-16-4-2-3-5-17(16)23(25)26/h2-11H,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGZXLQKYUBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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